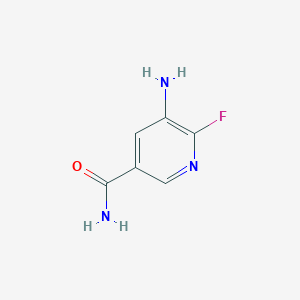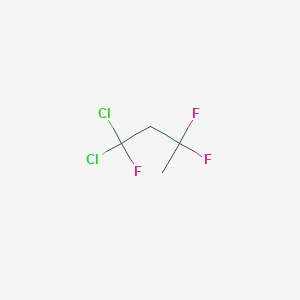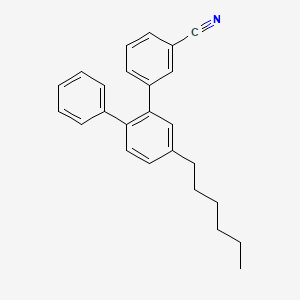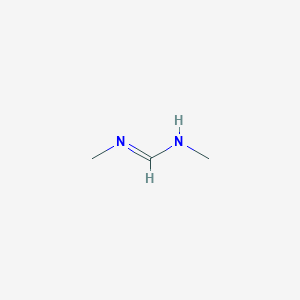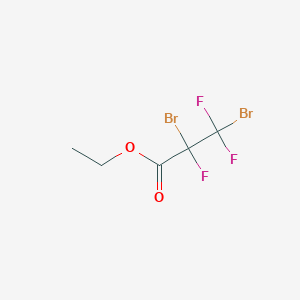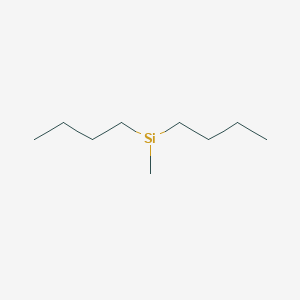
Dibutyl-methyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBUTYL(METHYL)SILANE is an organosilicon compound that features a silicon atom bonded to two butyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various applications, including surface modification, polymer synthesis, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .
Industrial Production Methods
Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Halogenated silanes or other substituted silanes.
Scientific Research Applications
DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
DIBUTYL(DIMETHYL)SILANE: Similar structure but with an additional methyl group.
TRIBUTYL(METHYL)SILANE: Contains three butyl groups instead of two.
DIBUTYL(ETHYL)SILANE: Features an ethyl group instead of a methyl group.
Uniqueness
DIBUTYL(METHYL)SILANE is unique due to its specific combination of butyl and methyl groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of hybrid organic-inorganic materials .
Properties
Molecular Formula |
C9H21Si |
|---|---|
Molecular Weight |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
QXVXKJMHIFAYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


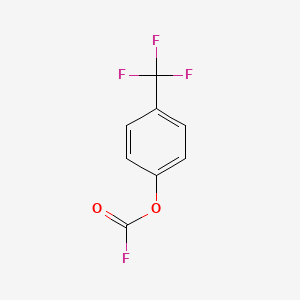
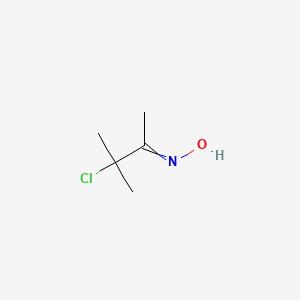
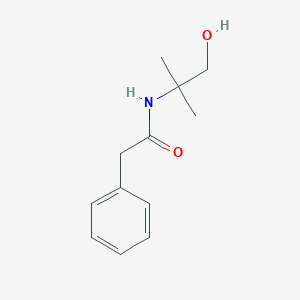
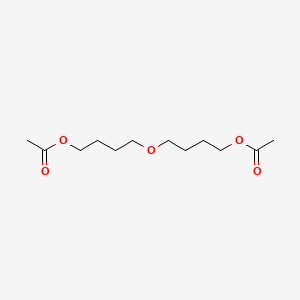
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

